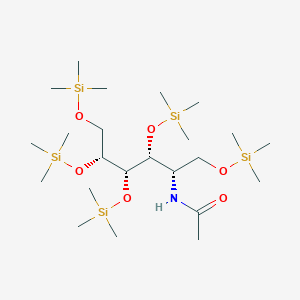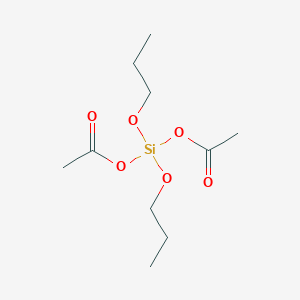
2-(1H-imidazol-5-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-imidazol-5-yl)pyridine is a compound that has been described as a pale-yellow to yellow-brown solid . It is a key component in functional molecules used in a variety of everyday applications .
Synthesis Analysis
The synthesis of imidazole derivatives, such as 2-(1H-imidazol-5-yl)pyridine, has been highlighted in recent advances in the regiocontrolled synthesis of substituted imidazoles .Molecular Structure Analysis
The molecular structure of 2-(1H-imidazol-5-yl)pyridine is represented by the formula C8H7N3 . It has a molecular weight of 145.16 g/mol . The InChI code for this compound is InChI=1S/C8H7N3/c1-2-4-10-7 (3-1)8-5-9-6-11-8/h1-6H, (H,9,11) .Physical And Chemical Properties Analysis
2-(1H-imidazol-5-yl)pyridine is a pale-yellow to yellow-brown solid . It has a molecular weight of 145.16 g/mol . Other properties such as XLogP3-AA, Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, and Rotatable Bond Count are 0.7, 1, 2, and 1 respectively .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
These compounds have a structural resemblance to purines, which has led to extensive biological investigations . They play a crucial role in numerous disease conditions .
GABA A Receptor Modulators
The first discovered bioactivity of these compounds was as GABA A receptor positive allosteric modulators . This means they can enhance the effect of GABA at the GABA A receptor, which is an inhibitory neurotransmitter in the central nervous system .
Proton Pump Inhibitors
These compounds have also been found to act as proton pump inhibitors . Proton pump inhibitors are a type of drug used to reduce the production of stomach acid, and are commonly used to treat conditions like acid reflux and stomach ulcers .
Aromatase Inhibitors
Another application of these compounds is as aromatase inhibitors . Aromatase is an enzyme that plays a key role in the biosynthesis of estrogens, and inhibitors of this enzyme are used in the treatment of estrogen-dependent diseases, such as breast cancer .
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
These compounds have also been found in the group of NSAIDs . NSAIDs are a class of drugs that provide analgesic and antipyretic effects, and in higher doses, anti-inflammatory effects .
Influence on Cellular Pathways
These compounds have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Synthesis
In recent years, new preparative methods for the synthesis of these compounds using various catalysts have been described . This has allowed for the development of more efficient and environmentally friendly synthetic routes .
Other Applications
These compounds are key components to functional molecules that are used in a variety of everyday applications . The bonds constructed during the formation of the imidazole have been emphasized .
Zukünftige Richtungen
Imidazole derivatives, such as 2-(1H-imidazol-5-yl)pyridine, have been recognized for their broad range of chemical and biological properties, making them an important synthon in the development of new drugs . Future research may focus on exploring these properties further and developing new synthesis methods .
Wirkmechanismus
Target of Action
2-(1H-imidazol-5-yl)pyridine is a derivative of imidazole, a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological activities
Biochemical Pathways
Imidazole is the basic core of some natural products such as histidine, purine, histamine, and dna-based structures , suggesting that it may affect various biochemical pathways.
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which may influence the bioavailability of 2-(1H-imidazol-5-yl)pyridine.
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities , suggesting that 2-(1H-imidazol-5-yl)pyridine may have diverse effects at the molecular and cellular levels.
Action Environment
It is known that the compound should be stored at 4°c, protected from light, and under nitrogen , suggesting that certain environmental conditions may affect its stability.
Eigenschaften
IUPAC Name |
2-(1H-imidazol-5-yl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c1-2-4-10-7(3-1)8-5-9-6-11-8/h1-6H,(H,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHHQCRZKQHDXIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CN=CN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-imidazol-5-yl)pyridine | |
CAS RN |
16576-78-6 |
Source


|
| Record name | 2-(1H-imidazol-4-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














